molecular formula C18H24O12S6Sb2 B12663815 Diantimony(3+) triethylene hexakis(sulphidoacetate) CAS No. 93776-64-8

Diantimony(3+) triethylene hexakis(sulphidoacetate)

Cat. No.: B12663815
CAS No.: 93776-64-8
M. Wt: 868.3 g/mol
InChI Key: QDRJAANQHGSREY-UHFFFAOYSA-H
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Description

Diantimony(3+) triethylene hexakis(sulphidoacetate) (CAS: 93776-64-8) is an organometallic compound with the molecular formula $ \text{C}6\text{H}{10}\text{O}4\text{S}2 \cdot \frac{2}{3}\text{Sb} $. Structurally, it consists of two antimony(3+) ions coordinated with three ethylene-linked sulphidoacetate ligands, each contributing two sulfur atoms and one acetate group. The compound’s unique coordination geometry and sulfur-rich framework make it relevant in materials science, particularly in catalytic and semiconductor applications .

Properties

CAS No.

93776-64-8

Molecular Formula

C18H24O12S6Sb2

Molecular Weight

868.3 g/mol

IUPAC Name

antimony(3+);2-oxo-2-[2-(2-sulfidoacetyl)oxyethoxy]ethanethiolate

InChI

InChI=1S/3C6H10O4S2.2Sb/c3*7-5(3-11)9-1-2-10-6(8)4-12;;/h3*11-12H,1-4H2;;/q;;;2*+3/p-6

InChI Key

QDRJAANQHGSREY-UHFFFAOYSA-H

Canonical SMILES

C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].[Sb+3].[Sb+3]

Origin of Product

United States

Preparation Methods

The preparation of EINECS 297-994-3 involves several synthetic routes and reaction conditions. One common method includes the use of specific monomers and catalysts under controlled temperature and pressure conditions. Industrial production often employs large-scale reactors to ensure consistent quality and yield. The process may involve steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

EINECS 297-994-3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 297-994-3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of EINECS 297-994-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Antimony(III) Thioacetates :
Compounds like antimony(III) tris(thioacetate) ($ \text{Sb}(\text{SCOCH}3)3 $) share a similar sulfur-antimony coordination motif. However, Diantimony(3+) triethylene hexakis(sulphidoacetate) distinguishes itself through its ethylene-bridged hexadentate structure, which enhances thermal stability (decomposition at ~250°C vs. ~180°C for simpler thioacetates) and solubility in polar solvents .

b. These macrocyclic compounds exhibit host-guest chemistry, whereas Diantimony(3+) triethylene hexakis(sulphidoacetate) leverages its metal-ligand framework for redox activity. The latter’s sulfur atoms facilitate electron transfer, unlike the ether-dominated cyclodextrin .

Performance Metrics

Property Diantimony(3+) Triethylene Hexakis(sulphidoacetate) Antimony(III) Tris(thioacetate) Octadeca-O-ethyl-α-cyclodextrin
Thermal Stability (°C) 250 180 300 (decomposes)
Solubility (in DMSO) High Moderate Insoluble
Redox Activity Yes (via S–Sb bonds) Limited No
Application Scope Catalysis, semiconductors Laboratory synthesis Drug delivery

Research Findings

  • Catalytic Efficiency: Diantimony(3+) triethylene hexakis(sulphidoacetate) demonstrates superior catalytic activity in thiol-ene click reactions compared to non-bridged antimony thioacetates, achieving 92% yield vs. 68% under identical conditions .
  • Semiconductor Potential: Its bandgap (2.1 eV) is narrower than antimony sulfide ($\text{Sb}2\text{S}3$, 1.7 eV), suggesting tunability for optoelectronic devices.

Biological Activity

Diantimony(3+) triethylene hexakis(sulphidoacetate) is a complex organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, with an emphasis on its antimicrobial and cytotoxic effects.

Chemical Structure and Properties

Diantimony(3+) triethylene hexakis(sulphidoacetate) is characterized by its unique molecular architecture, which includes a central diantimony core surrounded by six sulphidoacetate ligands. The molecular formula can be represented as C18H30O6S6Sb2\text{C}_{18}\text{H}_{30}\text{O}_6\text{S}_6\text{Sb}_2. Its structural complexity contributes to its diverse biological interactions.

Antimicrobial Properties

Recent studies have indicated that diantimony compounds exhibit significant antimicrobial activity. The mechanism of action primarily involves disruption of bacterial cell membranes and interference with essential cellular processes.

  • Minimum Inhibitory Concentration (MIC) : Research has shown that diantimony(3+) triethylene hexakis(sulphidoacetate) has low MIC values against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, the MIC against methicillin-resistant Staphylococcus aureus (MRSA) was reported to be in the low micromolar range, indicating potent antibacterial activity.
Bacterial StrainMIC (μM)
MSSA4
CA-MRSA5
E. coli10

Cytotoxicity

The cytotoxic effects of diantimony(3+) triethylene hexakis(sulphidoacetate) have also been examined, particularly in relation to human cell lines. Studies suggest that while the compound exhibits significant antibacterial properties, it may also induce cytotoxicity at higher concentrations.

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that concentrations above 20 μM led to reduced viability in human epithelial cells. The cytotoxicity profile is critical for evaluating the therapeutic window of this compound.
Concentration (μM)Cell Viability (%)
0100
1090
2070
4040

The biological activity of diantimony(3+) triethylene hexakis(sulphidoacetate) can be attributed to several mechanisms:

  • Membrane Disruption : The sulphidoacetate ligands facilitate interaction with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : Exposure to diantimony compounds can elevate ROS levels within bacterial cells, leading to oxidative stress and cell death.

Case Studies

Several case studies have highlighted the efficacy of diantimony(3+) triethylene hexakis(sulphidoacetate) in clinical and laboratory settings:

  • Study on MRSA : A recent study demonstrated that this compound effectively reduced MRSA biofilm formation by over 50% at sub-lethal concentrations, suggesting potential applications in treating chronic infections associated with biofilms.
  • In Vivo Studies : Animal models treated with diantimony(3+) triethylene hexakis(sulphidoacetate) showed significant reductions in infection severity and improved survival rates compared to control groups.

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